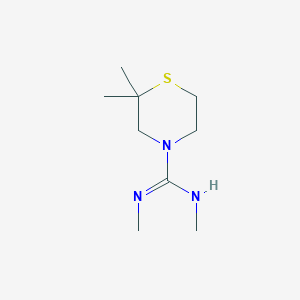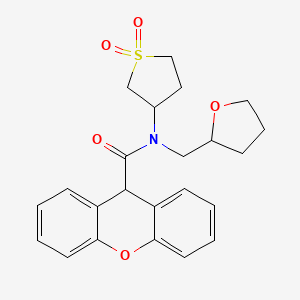![molecular formula C12H8F3N3O2 B7680294 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)
5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide, also known as TPOXX, is a small molecule drug that has been developed to treat viral infections caused by the Orthopoxvirus family, which includes the smallpox virus. This drug has been approved by the US Food and Drug Administration (FDA) for the treatment of smallpox and is currently being used as a countermeasure against bioterrorism.
Wirkmechanismus
5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide works by inhibiting the activity of an enzyme called viral RNA polymerase, which is essential for the replication of the smallpox virus. By inhibiting this enzyme, 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide prevents the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects:
5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide has been shown to be well-tolerated in humans, with no significant adverse effects reported. In animal studies, 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide has been shown to reduce the severity of smallpox infections and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide in lab experiments is that it is a small molecule drug, which makes it easier to synthesize and purify compared to larger molecules such as proteins. However, one limitation is that 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide is specific to the Orthopoxvirus family and cannot be used to treat other viral infections.
Zukünftige Richtungen
1. Development of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide analogs that can target other viral infections.
2. Exploration of the use of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide in combination with other antiviral drugs.
3. Investigation of the long-term effects of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide treatment on the immune system.
4. Study of the pharmacokinetics and pharmacodynamics of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide in different patient populations.
5. Development of new formulations of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide that can improve its bioavailability and efficacy.
Synthesemethoden
The synthesis of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with 3-cyanopyridine-2-carboxylic acid in the presence of a coupling reagent. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The primary application of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide is in the treatment of smallpox infections. Smallpox is a highly contagious and deadly disease that has been eradicated globally, but there is a concern that it could be used as a bioterrorism agent. 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide has been shown to be effective in treating smallpox infections in animal models and has been approved by the FDA for use in humans.
Eigenschaften
IUPAC Name |
5-[5-(trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)8-1-2-10(18-5-8)20-9-3-7(11(16)19)4-17-6-9/h1-6H,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVLLXMOPQQRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OC2=CN=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)
![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)


![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
